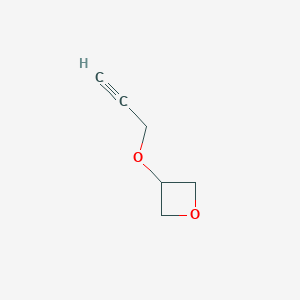

3-(Prop-2-yn-1-yloxy)oxetane

Description

Significance of Oxetane (B1205548) Derivatives in Contemporary Organic Synthesis and Polymer Science

Oxetanes, four-membered cyclic ethers, have garnered considerable attention in modern chemistry. rsc.orgiaea.orgresearchgate.netrsc.orgbeilstein-journals.orgthieme-connect.de Their significance stems from a combination of inherent ring strain, estimated to be around 106-107 kJ/mol, and their polarity. iaea.orgbeilstein-journals.orgmdpi.comresearchgate.net This ring strain, comparable to that of epoxides, makes them susceptible to ring-opening reactions under various conditions, providing a pathway to functionalized propan-1,3-diol derivatives. rsc.orgrsc.orgresearchgate.netnih.gov In medicinal chemistry, the oxetane motif is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility, metabolic stability, and reduced lipophilicity. rsc.orgbeilstein-journals.orgmdpi.comresearchgate.netuni-muenchen.de

In polymer science, oxetane derivatives are valuable monomers for cationic ring-opening polymerization (CROP). mdpi.comnih.govorganic-chemistry.orgrsc.org This process, which can proceed through either an activated chain end (ACE) or activated monomer (AM) mechanism, leads to the formation of polyethers with unique properties. researchgate.net The resulting polyoxetanes can exhibit excellent thermal stability, chemical resistance, and adhesive properties. nih.govorganic-chemistry.orgmdpi.com The ability to introduce various functional groups onto the oxetane ring allows for the synthesis of polymers with tailored characteristics, such as side-chain liquid-crystalline polymers and energetic binders. beilstein-journals.orgsci-hub.se

Role of Terminal Alkyne Functionalities in Advanced Chemical Transformations

Terminal alkynes are exceptionally versatile functional groups in organic synthesis due to the unique reactivity of the carbon-carbon triple bond and the acidity of the terminal proton. organic-chemistry.orgmpg.demdpi.com The sp-hybridized carbon atoms confer a linear geometry and increased electrophilicity compared to alkenes. thieme-connect.de One of the most prominent applications of terminal alkynes is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govmdpi.com This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are stable linkages used in drug discovery, materials science, and bioconjugation. beilstein-journals.orgmdpi.com

Beyond click chemistry, the terminal alkyne can undergo a wide array of transformations. The acetylenic proton can be deprotonated by a strong base to form a nucleophilic acetylide, which can participate in carbon-carbon bond-forming reactions. thieme-connect.dempg.de Other important reactions include hydration to form ketones, hydrohalogenation, and various coupling reactions, making terminal alkynes key intermediates in the synthesis of complex organic molecules. mpg.de

Conceptual Framework of 3-(Prop-2-yn-1-yloxy)oxetane as a Bifunctional Chemical Entity in Academic Research

The chemical compound this compound integrates the reactivity of both the oxetane ring and the terminal alkyne, positioning it as a powerful bifunctional entity. This dual functionality allows for orthogonal chemical modifications, where each group can be reacted independently under specific conditions. For instance, the oxetane ring can undergo cationic ring-opening polymerization to form a polyether backbone, while the pendant propargyl groups remain available for subsequent post-polymerization modification via click chemistry. rsc.org This strategy enables the synthesis of functional polymers with precisely controlled architectures and properties.

The synthesis of this compound itself can be achieved through methods such as the reaction of 3-oxetanone (B52913) with propargyl alcohol. beilstein-journals.org The presence of both a polymerizable group (oxetane) and a versatile functional handle (alkyne) in a single monomer is highly desirable for creating advanced materials. Research in this area explores the development of novel polymers for applications ranging from drug delivery systems to advanced coatings and energetic materials. The ability to combine the desirable properties of polyoxetanes with the vast chemical space accessible through alkyne chemistry makes this compound a subject of significant interest in contemporary chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-ynoxyoxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-3-8-6-4-7-5-6/h1,6H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFLONOQLWXIGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1COC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1917305-39-5 | |

| Record name | 3-(prop-2-yn-1-yloxy)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Prop 2 Yn 1 Yloxy Oxetane

Strategies for Oxetane (B1205548) Ring Construction

The formation of the four-membered oxetane ring is a key challenge due to its inherent ring strain. Several methodologies have been developed to overcome this, primarily involving intramolecular cyclization reactions.

Brønsted Acid-Catalyzed Alkylation Approaches to Oxetane Ethers

Brønsted acid catalysis offers a method for the synthesis of oxetane ethers by activating tertiary benzylic alcohols within oxetane structures, allowing them to react with other alcohols. Current time information in Saint John, CA.google.com This approach avoids the use of strong bases and alkylating agents. Current time information in Saint John, CA.google.com The reaction proceeds through the formation of a stabilized oxetane carbocation, which is then trapped by a nucleophilic alcohol. nih.gov While this method is effective for 3-aryl-oxetanols, its direct application to simpler, non-benzylic oxetanols for the synthesis of compounds like 3-(prop-2-yn-1-yloxy)oxetane is less common. However, the principle of activating an oxetanol for etherification is a relevant concept.

A notable example demonstrated the successful use of propargylic alcohol in a Brønsted acid-catalyzed reaction with a 3-aryl-oxetanol, yielding the corresponding propargyl ether and introducing a valuable "click handle" into the molecule. Current time information in Saint John, CA. This suggests the feasibility of using propargyl alcohol as a nucleophile in such reactions.

Table 1: Example of Brønsted Acid-Catalyzed Propargylation of a 3-Aryl-Oxetanol

| Oxetanol Reactant | Alcohol Nucleophile | Catalyst | Solvent | Yield | Reference |

| 3-Phenyl-3-oxetanol | Propargyl alcohol | HNTf₂ | Dichloromethane | 55% | Current time information in Saint John, CA. |

Cyclization Reactions for Oxetane Scaffold Formation

The most established and widely used method for constructing the oxetane ring is through intramolecular cyclization, often referred to as the Williamson ether synthesis. youtube.comlibretexts.org This approach typically involves a 1,3-halohydrin or a related substrate with a hydroxyl group and a leaving group in a 1,3-relationship. libretexts.org Treatment with a base promotes an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the leaving group to form the four-membered ring. libretexts.org

The synthesis of the precursor, often a substituted 1,3-diol, is a critical first step. These diols can then be selectively functionalized to install a good leaving group, such as a tosylate or a halide, at one of the hydroxyl positions, setting the stage for the base-mediated cyclization. researchgate.net For instance, the synthesis of oxetan-3-ol, a key precursor for this compound, can be achieved from epoxy chloropropane through a multi-step process involving ring-opening, esterification, and subsequent ring-closure. masterorganicchemistry.com

Introduction of the Propargyl Ether Moiety

Once a hydroxyl-functionalized oxetane, such as oxetan-3-ol, is obtained, the propargyl ether can be introduced through etherification.

Etherification of Hydroxyl-Functionalized Oxetanes with Propargyl Halides

The Williamson ether synthesis is the most direct and common method for the etherification of 3-hydroxyoxetane. edubirdie.comresearchgate.net This reaction involves the deprotonation of the hydroxyl group of 3-hydroxyoxetane with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an electrophilic propargyl halide, such as propargyl bromide. edubirdie.comresearchgate.net

Commonly used strong bases for this transformation include sodium hydride (NaH). edubirdie.com The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the SN2 reaction. edubirdie.comscispace.com

Table 2: Typical Conditions for Williamson Ether Synthesis of Propargyl Ethers

| Alcohol | Propargyl Halide | Base | Solvent | Temperature | Typical Yield Range |

| 3-Hydroxyoxetane | Propargyl bromide | NaH | DMF or THF | 0 °C to room temp. | 60-85% |

| Phenol | Propargyl bromide | K₂CO₃ | Acetone (B3395972) | Reflux | 53-85% nih.gov |

The choice of base and solvent can be crucial for optimizing the yield and minimizing side reactions. nih.gov For instance, in the synthesis of propargyl ethers from phenols, potassium carbonate in acetone has been effectively used. nih.gov While 3-hydroxyoxetane is a secondary alcohol and less sterically hindered than tertiary alcohols, careful selection of reaction conditions is still important to ensure efficient conversion. organic-chemistry.org

Alternative Synthetic Routes to this compound

An alternative to the standard Williamson ether synthesis involves the Nicholas reaction, which proceeds under acidic conditions. nih.govresearchgate.net This method uses a dicobalt hexacarbonyl-stabilized propargylium ion to propargylate alcohols. nih.govresearchgate.net This can be particularly useful for substrates that are sensitive to the basic conditions of the Williamson ether synthesis. researchgate.net

Another approach could involve the gold-catalyzed reaction of propargylic alcohols to form oxetan-3-ones. nih.govmdpi.com The resulting oxetan-3-one could then be reduced to 3-hydroxyoxetane and subsequently etherified. This multi-step approach provides an alternative entry point to the key 3-hydroxyoxetane intermediate.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, safety, and scalability of the synthesis of this compound, advanced techniques such as flow chemistry and microwave-assisted synthesis can be employed.

Flow chemistry offers several advantages, including precise control over reaction parameters like temperature and residence time, which can be beneficial for handling unstable intermediates. Current time information in Saint John, CA.organic-chemistry.org The synthesis of oxetanes has been demonstrated in flow microreactor systems, which can lead to improved yields and safer operation compared to batch processes. Current time information in Saint John, CA. This technique could be applied to both the oxetane ring formation and the subsequent etherification step.

Microwave-assisted synthesis can significantly accelerate reaction times and improve yields in organic synthesis. The application of microwave irradiation has been shown to be effective for various heterocyclic syntheses and could be a valuable tool for optimizing the Williamson ether synthesis step in the preparation of this compound, potentially leading to shorter reaction times and cleaner reaction profiles.

Furthermore, phase-transfer catalysis (PTC) can be employed to facilitate the Williamson ether synthesis, particularly when dealing with reactants in different phases. researchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport the alkoxide from an aqueous or solid phase into an organic phase to react with the propargyl halide, which can simplify the reaction setup and workup. researchgate.net

Advanced Materials Applications and Research Directions

Design of Functional Polymeric Materials

The polyether chain resulting from the polymerization of 3-(prop-2-yn-1-yloxy)oxetane serves as a scaffold that can be functionalized to create materials with specific, pre-designed properties. The adaptability of the alkyne side chains allows for the introduction of various functional groups, enabling the synthesis of a diverse array of polymeric materials.

Polymers derived from oxetanes can be engineered to create stimuli-responsive materials and actuators. For instance, liquid crystalline networks (LCNs) based on oxetane (B1205548) monomers have been shown to be effective in fabricating foldable and compact actuators. These materials can exhibit one-way shape memory properties and two-way bending actuation. tue.nl The flexible polyether backbone of polyoxetanes contributes to a high degree of actuation. tue.nl

By incorporating this compound into such systems, the pendant alkyne groups could be used to crosslink the polymer network or to introduce moieties that respond to specific stimuli such as pH, temperature, or light. nih.govnih.gov For example, the "clicking" of photo-responsive molecules like azobenzene derivatives onto the polyoxetane backbone could lead to light-driven actuators. Similarly, the attachment of pH-sensitive groups could result in hydrogels that swell or shrink in response to changes in acidity, a principle widely used in drug delivery systems. nih.govmdpi.com While direct synthesis of actuators from poly(this compound) is not yet extensively documented, the principles established with other functional polymers suggest a strong potential for this application. researchgate.netresearchgate.net

The functionalization of polymers is a key strategy for creating supports for catalysts and separation membranes. The alkyne groups on poly(this compound) can be modified to immobilize catalytic species. For example, phosphine ligands or N-heterocyclic carbene precursors could be attached via click chemistry, allowing for the heterogenization of homogeneous catalysts. mdpi.com This approach can facilitate catalyst recovery and reuse, which is a significant advantage in industrial processes. Research on other functionalized polymers has demonstrated the viability of using them to support catalysts for various chemical transformations, including hydrogenation and etherification. osti.govrsc.org

In the realm of separations, functionalized polymer membranes are of great interest for applications like gas separation and water purification. bohrium.commdpi-res.comresearchgate.net The properties of poly(this compound) could be tailored for specific separation tasks by attaching functional groups that have selective interactions with certain molecules or ions. For instance, the introduction of hydroxyl groups or other polar moieties could enhance CO2 separation in gas membranes. nih.gov The ability to create microporous polymer structures is also crucial for separation applications, and the modification of the polyoxetane backbone could be a route to control pore size and functionality. researchgate.net

Side-chain liquid crystalline polymers (SCLCPs) are a class of materials where mesogenic (liquid crystal-forming) units are attached as side chains to a polymer backbone. nih.gov The polymerization of oxetane monomers has been successfully employed to create SCLCPs with polyether main chains. rsc.org These materials are of interest for applications in optics and electronics.

For polymers derived from this compound, the pendant alkyne group offers a convenient handle to attach mesogenic units post-polymerization. This modular approach allows for the synthesis of a variety of SCLCPs from a single precursor polymer. The general structure of such a polymer would consist of the polyoxetane backbone, a flexible spacer, and the rigid mesogenic core.

| Polymer Backbone | Linker | Mesogen Example | Potential Application |

| Poly(this compound) | Triazole (from click reaction) | Cyanobiphenyl | Displays, optical switching |

| Poly(this compound) | Triazole (from click reaction) | Phenyl benzoate | Data storage, photonics |

| Poly(this compound) | Triazole (from click reaction) | Azobenzene | Holography, light-actuated devices |

This table presents hypothetical examples based on established principles of SCLCP design.

The properties of the resulting liquid crystalline polymer, such as the type of mesophase (e.g., nematic, smectic) and the transition temperatures, would depend on the structure of the attached mesogen and the length of the spacer. mdpi.com Research on other oxetane-based SCLCPs has shown that it is possible to achieve a wide range of mesophase behaviors. rsc.orgrsc.org

Conjugation and Surface Modification

The high efficiency and orthogonality of alkyne click chemistry make polymers of this compound particularly well-suited for bioconjugation and surface functionalization. sigmaaldrich.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that can be used to covalently link molecules to the alkyne-functionalized polyoxetane backbone under mild, often aqueous, conditions.

Bioconjugation, the linking of biomolecules to other molecules, is a cornerstone of modern biotechnology and medicine. nih.gov Polymers functionalized with alkyne groups are excellent platforms for creating polymer-drug conjugates, imaging agents, and other therapeutic systems. rsc.org A notable example is the synthesis of clickable poly(ethylene glycol) (PEG)-grafted polyoxetane brush polymers. acs.org In a similar vein, poly(this compound) could be used as a backbone to which biomolecules, such as peptides, proteins, or nucleic acids, functionalized with azide (B81097) groups can be attached. nih.govacs.org

The resulting bioconjugates could have applications in targeted drug delivery, where the polymer backbone can improve the solubility and circulation time of a drug, and a targeting ligand can be attached to direct the conjugate to specific cells or tissues. The versatility of this approach is highlighted by the ability to control the density of the attached biomolecules by varying the monomer composition in copolymers.

Table of Potential Bioconjugation Applications:

| Polymer System | Attached Biomolecule (via Click Chemistry) | Potential Application |

|---|---|---|

| Poly(this compound) | Azide-functionalized drug molecule | Controlled drug release |

| Poly(this compound) | Azide-functionalized fluorescent dye | Bioimaging |

This table illustrates potential applications based on the principles of bioconjugation using clickable polymers.

The modification of material surfaces is critical for a wide range of applications, from biomedical implants to microelectronics. nih.govtaylorfrancis.com Polymers of this compound can be used to create functional coatings on various substrates. The polymer can be grafted onto a surface that has been pre-functionalized with groups that can react with the oxetane monomer or the resulting polymer. Subsequently, the pendant alkyne groups can be used to immobilize specific molecules of interest via click chemistry.

This "grafting-to" approach allows for the creation of surfaces with tailored properties. For example, a surface could be rendered biocompatible by attaching PEG chains, or bioactive by immobilizing cell-adhesion peptides. acs.org This method of surface functionalization is highly versatile and can be applied to a wide variety of materials, including metals, ceramics, and other polymers. mdpi.com The ability to control the surface chemistry at a molecular level is a key advantage of this approach. researchgate.net

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry have emerged as indispensable tools for gaining deep insights into chemical reactions and material properties at a molecular level. In the context of "this compound," these methods provide a framework for understanding its reactivity, the mechanism of its polymerization, and for predicting the characteristics of the resulting polymers. Such studies are crucial for the rational design of new materials with tailored functionalities.

Mechanistic Insights into Reactivity and Polymerization

The reactivity of "this compound" is largely governed by the strained four-membered oxetane ring and the presence of the pendant propargyl ether group. Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore the intricacies of its polymerization, which typically proceeds via a cationic ring-opening polymerization (CROP) mechanism.

Theoretical studies on the CROP of oxetane and its derivatives have elucidated the fundamental steps of the process. The polymerization is generally initiated by a proton or a Lewis acid, which activates the oxygen atom of the oxetane ring, making the adjacent carbon atoms susceptible to nucleophilic attack. The polymerization then proceeds through a series of chain propagation steps where monomer units are sequentially added to the growing polymer chain.

Computational investigations into the CROP mechanism of oxetane cation series compounds using DFT methods like B3LYP have provided detailed information about the reaction pathway. These studies have optimized the geometries of reactants, transition states, intermediates, and products, offering a comprehensive understanding of the structural changes that occur during polymerization. The results from these calculations indicate that the polymerization of oxetane involves the oxygen atom of an incoming monomer molecule attacking a carbon atom of the activated oxetane cation. rsc.orgdntb.gov.ua

Energy profile calculations have shown that the initial step of acid-induced oxetane polymerization has a very low activation energy, suggesting that the polymerization can proceed readily. Vibrational analysis is used to confirm the nature of the stationary points along the reaction coordinate, distinguishing between stable intermediates and transition states. rsc.org Furthermore, the influence of solvents on the polymerization process can be explored using self-consistent reaction field theory, providing insights into how the reaction medium can affect the kinetics and thermodynamics of the polymerization. rsc.org

A computational study on nitramino oxetane polymers demonstrated the use of quantum mechanics to investigate the effect of pendant chains on the properties of the resulting polymers. This approach can be similarly applied to understand how the propargyl group in "this compound" influences the polymerization process and the final polymer characteristics. nih.gov

Predictive Modeling of Polymer Structure-Property Relationships

Predictive modeling is a powerful computational approach that aims to establish a quantitative relationship between the chemical structure of a monomer or polymer and its macroscopic properties. These models are invaluable for screening new materials and optimizing their performance for specific applications, thereby reducing the need for extensive experimental work.

For polymers derived from "this compound," predictive modeling can be used to forecast a range of important properties, including thermal stability, mechanical strength, and dielectric properties. Methodologies such as Quantitative Structure-Property Relationship (QSPR) and molecular dynamics (MD) simulations are commonly employed for this purpose.

QSPR models are mathematical equations that correlate structural descriptors of molecules with their experimentally determined properties. These descriptors can be based on topology, geometry, or electronic structure. For polyoxetanes, QSPR models can be developed to predict properties like glass transition temperature (Tg), density, and thermal decomposition temperature. bris.ac.ukmdpi.com For instance, a study on polybenzoxazines utilized QSPR to predict char formation, demonstrating the utility of this approach in designing polymers with desired thermal stability. bris.ac.ukmdpi.com

Molecular dynamics simulations, on the other hand, provide a dynamic picture of the polymer at the atomic level. By simulating the movement of atoms and molecules over time, MD can be used to calculate various macroscopic properties. For example, MD simulations have been successfully used to predict the enthalpy of formation, density, glass transition temperature, and elastic moduli of nitramino oxetane polymers. nih.gov These simulations revealed that the structure and length of the pendant chains significantly impact the polymer's properties. For instance, the presence of certain functional groups in the side chain can either enhance or diminish the energetic and mechanical performance of the polymer. nih.gov

In the case of poly(this compound), the alkyne-functionalized side chains offer unique opportunities for post-polymerization modification, leading to materials with diverse properties. Predictive modeling can play a crucial role in understanding how these modifications will affect the final material characteristics. For example, simulations could predict how cross-linking through the alkyne groups would alter the mechanical strength and thermal stability of the polymer network.

The table below summarizes key computational parameters that are typically investigated in theoretical studies of oxetane polymerization and the resulting polymer properties.

| Computational Parameter | Method of Investigation | Significance |

| Monomer Reactivity | ||

| Activation Energy of Polymerization | DFT Calculations | Indicates the kinetic feasibility of the ring-opening polymerization. rsc.org |

| Reaction Enthalpy | DFT Calculations | Determines the thermodynamic driving force for the polymerization. |

| Atomic Charges and Electrostatic Potential | Quantum Mechanics | Identifies reactive sites on the monomer for electrophilic or nucleophilic attack. researchgate.net |

| Frontier Molecular Orbital Energies (HOMO/LUMO) | Quantum Mechanics | Provides insights into the electron-donating and accepting capabilities of the monomer. |

| Polymer Properties | ||

| Enthalpy of Formation (EOF) | Quantum Mechanics and MD Simulations | A measure of the energetic content of the polymer. nih.gov |

| Glass Transition Temperature (Tg) | MD Simulations | Defines the temperature at which the polymer transitions from a rigid to a more flexible state. nih.gov |

| Density | MD Simulations | Relates to the packing efficiency of the polymer chains. nih.gov |

| Elastic Moduli (e.g., Young's Modulus) | MD Simulations | Characterizes the stiffness and mechanical response of the polymer. nih.gov |

By leveraging these computational and theoretical approaches, researchers can gain a comprehensive, molecular-level understanding of "this compound" and its corresponding polymer. This knowledge is instrumental in guiding the synthesis of new advanced materials with precisely controlled properties for a wide array of applications.

Conclusion and Future Research Perspectives

Synthesis and Reactivity Contributions

The synthesis of 3-(Prop-2-yn-1-yloxy)oxetane, while not extensively detailed in dedicated literature, can be inferred from established methodologies for the preparation of substituted oxetanes. A common and effective route involves the Williamson ether synthesis. This method would entail the reaction of 3-hydroxyoxetane with propargyl bromide in the presence of a suitable base, such as sodium hydride, to yield the desired product. The reactivity of this compound is dictated by its two key functional groups: the oxetane (B1205548) ring and the terminal alkyne.

The strained oxetane ring is susceptible to ring-opening reactions, particularly cationic ring-opening polymerization (CROP). radtech.org Initiated by Lewis or Brønsted acids, CROP of oxetane derivatives leads to the formation of polyethers. baidu.com In the case of this compound, this polymerization would result in a linear polyether backbone with pendant propargyl ether groups. The reactivity of oxetanes in polymerization is influenced by their ring strain, which is comparable to that of epoxides, making them suitable monomers for this type of reaction. radtech.org

The terminal alkyne group, on the other hand, opens up a vast landscape of chemical modifications, most notably through "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the efficient and specific formation of 1,2,3-triazoles. uni-muenchen.de This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. The propargyl group can also participate in other reactions, such as thiol-yne additions, providing further avenues for functionalization.

| Functional Group | Key Reaction Type | Description |

| Oxetane Ring | Cationic Ring-Opening Polymerization (CROP) | Polymerization initiated by acids, leading to a polyether backbone. |

| Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly efficient "click" reaction with azides to form triazole rings. |

| Terminal Alkyne | Thiol-yne Addition | Reaction with thiols to introduce sulfur-containing functionalities. |

Advancements in Polymer Science and Materials Engineering

The dual reactivity of this compound makes it a valuable building block for the synthesis of a variety of advanced polymers and materials. The polymerization of this monomer via CROP yields a functional polyether with pendant alkyne groups regularly spaced along the polymer chain. This "clickable" polymer serves as a versatile platform for post-polymerization modification.

Through CuAAC, a wide array of azide-containing molecules can be grafted onto the polyether backbone. This allows for the introduction of various functionalities, including but not limited to:

Biomolecules: Sugars, peptides, and DNA can be attached to create biocompatible or bioactive materials for applications in drug delivery, tissue engineering, and biosensing.

Fluorinated side chains: The introduction of fluorinated groups can impart hydrophobicity and oleophobicity, leading to materials with low surface energy, useful for coatings and self-cleaning surfaces.

Photoactive moieties: Chromophores and photoinitiators can be incorporated to create photoresponsive materials for applications in optical data storage and photolithography.

Crosslinking agents: Bifunctional or multifunctional azides can be used to crosslink the polymer chains, leading to the formation of robust and stable polymer networks. These networks can find use as thermosets, elastomers, and hydrogels.

The ability to precisely tailor the properties of the resulting polymer by simply changing the azide (B81097) component in the click reaction highlights the modularity and efficiency of this approach. This strategy enables the creation of a diverse library of functional materials from a single parent polymer.

Furthermore, the polyether backbone derived from the oxetane ring imparts specific properties to the material, such as flexibility and a degree of hydrophilicity, which can be advantageous in various applications. The controlled nature of CROP can also allow for the synthesis of polymers with defined molecular weights and low dispersity, providing further control over the final material properties.

Emerging Challenges and Future Avenues for Academic Exploration

While the potential of this compound is significant, several challenges and areas for future research remain.

Synthesis and Polymerization Control: A primary challenge lies in the development of a robust and scalable synthesis for the monomer itself. While the Williamson ether synthesis is a plausible route, optimization of reaction conditions to achieve high yields and purity is crucial for its widespread use. Furthermore, achieving fine control over the cationic ring-opening polymerization of this functionalized oxetane can be complex. Side reactions, such as chain transfer and termination, can affect the molecular weight and architecture of the resulting polymer. Investigating different initiator systems and reaction conditions to achieve a living or controlled polymerization would be a significant advancement.

Exploring Diverse Reactivity: While CuAAC is a powerful tool, exploring other alkyne chemistries for post-polymerization modification could unlock new material properties. For instance, the radical-mediated thiol-yne reaction offers an alternative pathway for functionalization and crosslinking. Investigating the compatibility of these reactions with the polyether backbone and exploring the properties of the resulting materials would be a fruitful area of research. Additionally, the reactivity of the oxetane ring in contexts other than polymerization, such as in the synthesis of small molecules or as a reactive handle in itself, warrants further investigation.

Advanced Material Architectures: Future academic exploration should focus on creating more complex and functional material architectures. This could involve the synthesis of block copolymers by sequential monomer addition, where one block contains the pendant alkyne groups. Such architectures could self-assemble into well-defined nanostructures. The development of star-shaped or hyperbranched polymers using multifunctional initiators would also lead to materials with unique rheological and mechanical properties.

Applications in High-Performance Materials: A key future direction is the translation of the unique properties of polymers derived from this compound into high-performance materials. This includes exploring their potential as:

Advanced coatings: Materials with tailored surface properties for anti-fouling, anti-corrosion, or low-friction applications.

Biomedical devices: Functionalized and crosslinked hydrogels for controlled drug release or as scaffolds for tissue engineering.

High-energy materials: The incorporation of energetic moieties via click chemistry could lead to novel energetic polymers.

Membranes: Polymers with tunable porosity and functionality for separation and purification applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Prop-2-yn-1-yloxy)oxetane, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution of oxetanol derivatives with propargyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Reaction optimization includes controlling stoichiometry, temperature (room temperature to mild heating), and reaction time (2–4 hours) to avoid side reactions such as alkyne dimerization. Purification often employs column chromatography or distillation .

- Key Tools : TLC monitoring (n-hexane/ethyl acetate solvent systems) and spectroscopic techniques (¹H/¹³C NMR) confirm product identity and purity .

Q. How is the structural conformation of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELX and WinGX are used for structure solution and refinement. The oxetane ring’s puckering parameters and propargyloxy substituent’s dihedral angles are analyzed to confirm stereoelectronic effects .

- Data Interpretation : Anisotropic displacement parameters (ORTEP diagrams) and hydrogen-bonding networks provide insights into crystal packing and stability .

Q. What analytical techniques are critical for characterizing the purity and stability of this compound under storage?

- Methodological Answer :

- HPLC-MS : Detects degradation products (e.g., hydrolysis of the oxetane ring).

- DSC/TGA : Assesses thermal stability and melting/boiling points (e.g., 70–90°C for related oxetanes) .

- NMR Stability Studies : Monitor changes in proton environments over time, especially in humid or oxidative conditions .

Advanced Research Questions

Q. How does the propargyloxy-oxetane motif influence metabolic stability in drug discovery applications?

- Methodological Answer : The oxetane ring reduces lipophilicity (clogP) compared to gem-dimethyl or carbonyl groups, lowering cytochrome P450-mediated oxidation. For example, 3-substituted oxetanes exhibit slower microsomal clearance (e.g., t₁/₂ > 60 min in human liver microsomes) due to unfavorable CYP3A4 interactions .

- SAR Insight : Positional isomerism matters: 3-substituted oxetanes outperform 2-substituted analogs in metabolic stability, as shown in γ-secretase inhibitors .

Q. What strategies mitigate synthetic challenges in copolymerizing this compound with other monomers?

- Methodological Answer :

- Cationic Ring-Opening Polymerization (CROP) : Initiated by Lewis acids (e.g., BF₃·OEt₂) under anhydrous conditions. Reactivity ratios (e.g., with 3,3-dimethyloxetane) are determined via Fineman-Ross plots to optimize copolymer composition .

- Click Chemistry : The propargyl group enables post-polymerization modifications (e.g., copper-catalyzed azide-alkyne cycloaddition) for functional materials .

Q. How do computational models predict the conformational effects of the oxetane ring in molecular design?

- Methodological Answer :

- DFT Calculations : Assess strain energy (~25–30 kcal/mol for oxetanes) and puckering amplitudes (e.g., C₃ symmetry).

- MD Simulations : Reveal synclinal conformations in aliphatic chains, impacting solubility and binding affinity .

Q. What are the limitations of using this compound in high-throughput screening (HTS) assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.